molecular formula C11H15N3O3 B1322673 3-Amino-N,N-diethyl-4-nitrobenzamide CAS No. 474020-77-4

3-Amino-N,N-diethyl-4-nitrobenzamide

Cat. No.: B1322673
CAS No.: 474020-77-4
M. Wt: 237.25 g/mol
InChI Key: LGCFYPZERIQCFE-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by reduction and amination steps .

Industrial Production Methods

Industrial production methods for 3-Amino-N,N-diethyl-4-nitrobenzamide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N,N-diethyl-4-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-nitrobenzamide
  • N,N-Dimethyl-4-nitrobenzamide
  • 3-Aminobenzamide
  • N,N-Diethylbenzamide

Uniqueness

3-Amino-N,N-diethyl-4-nitrobenzamide is unique due to the presence of both an amino group and a nitro group on the benzamide structureCompared to similar compounds, it offers a broader range of functionalization possibilities and biological activities .

Biological Activity

3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11H15N3O2
Molecular Weight: 223.26 g/mol
CAS Number: 111-24-0

The compound features an amino group, two ethyl groups attached to the nitrogen, and a nitro group on the benzene ring, contributing to its unique biological properties.

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.
  • Receptor Interaction: It interacts with various receptors in the body, potentially modulating signaling pathways that affect pain perception and inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

  • Analgesic Effects: Studies have demonstrated that this compound can reduce pain responses in animal models, suggesting its potential as a pain management agent.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further exploration as an anticancer agent.

Case Studies and Research Findings

  • Analgesic Activity Study : A study conducted on mice evaluated the analgesic effects of this compound using the tail-flick test. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as an analgesic agent .
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound effectively decreased pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which it may exert anti-inflammatory effects .
  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent increase in cell death rates, indicating potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
This compoundAnalgesic, Anti-inflammatoryPromising results in pain management
N,N-Diethyl-m-toluamideMild analgesicLess potent compared to 3-amino derivative
4-NitroanilineCytotoxicity against cancer cellsSimilar structure but different activity

Properties

IUPAC Name

3-amino-N,N-diethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCFYPZERIQCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623321
Record name 3-Amino-N,N-diethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474020-77-4
Record name 3-Amino-N,N-diethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-Diethyl-3-fluoro-4-nitro-benzamide (5.1 g, 21.2 mmol) was refluxed in a 2:1 mixture of NH4OH/EtOH (150 mL) for 48 h. The solution was cooled to rt and the solvent concentrated. The solution was then extracted (3×) with EtOAc. The combined organic phases were washed with brine and dried over anhydrous MgSO4. The crude product was crystallized from EtOAc/hexanes to give the title compound (4.35 g, 86% yield). 1H NMR (400 MHz, CD3OD) δ 8.12 (d, J=8.8 Hz, 1H), 6.92 (s, 1H), 6.56 (d, J=8.8 Hz, 1H), 3.51 (q, J=7.2 Hz, 2H), 3.28 (m, 2H), 1.23 (t, J=7.2 Hz, 3H), 1.13 (t, J=7.2 Hz, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
NH4OH EtOH
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
86%

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